(+)-Isocorydine hydrochloride

描述

准备方法

合成路线和反应条件: 异柯里丁盐酸盐的合成通常涉及从植物来源中提取异柯里丁,然后将其转化为盐酸盐。 提取过程通常包括溶剂提取和色谱技术以分离纯化合物 .

工业生产方法: 异柯里丁盐酸盐的工业生产可能涉及从植物材料中大规模提取,然后纯化并转化为盐酸盐形式。 具体条件和使用的试剂会因来源植物和所需纯度而异 .

化学反应分析

反应类型: 异柯里丁盐酸盐会经历各种化学反应,包括氧化、还原和取代。 例如,异柯里丁的氧化机制涉及氢原子的损失,特别是在 C-8 位置,该位置具有高度反应性 .

常用试剂和条件: 用于异柯里丁盐酸盐反应的常用试剂包括氧化剂,如 Fremy 酰基。 这些反应的条件通常涉及受控温度和特定的溶剂,以确保所需的转化 .

主要产物: 从这些反应中形成的主要产物取决于使用的具体试剂和条件。 例如,氧化会导致形成各种氧化异柯里丁衍生物 .

科学研究应用

Anticancer Research

Inhibition of Cancer Cell Proliferation

Recent studies have indicated that (+)-Isocorydine hydrochloride exhibits potent anticancer properties. Specifically, it has been shown to significantly reduce the proliferation of various cancer cell lines, including hepatocellular carcinoma (HCC), lung cancer (A549), and gastric cancer (SGC7901) cells. The compound induces G2/M phase cell cycle arrest and apoptosis in these cells, making it a promising candidate for cancer therapy .

Mechanism of Action

The mechanism underlying the anticancer effects of this compound involves targeting cancer stem cells. It has been reported that the compound reduces the percentage of CD133+ and EpCAM-expressing cancer stem cells, which are known for their self-renewal properties and resistance to conventional chemotherapy . This targeting is crucial as it addresses a significant challenge in treating cancers that exhibit chemoresistance.

Combination Therapies

Synergistic Effects with Other Drugs

This compound has shown potential in combination therapies. For instance, when used in conjunction with Doxorubicin (DOX), it enhances the efficacy against hepatocellular carcinoma cells. This combination has been suggested to overcome resistance mechanisms associated with HCC treatment .

Structure-Activity Relationship Studies

Derivatives and Modifications

Research into the structure-activity relationships (SAR) of this compound derivatives has revealed that modifications at specific positions can significantly enhance its biological activity. For example, derivatives with amino groups at the C-8 position exhibited improved anticancer activity compared to those with electron-withdrawing groups . This aspect is crucial for developing more effective therapeutic agents based on the isocorydine structure.

Pharmacological Effects

Antioxidant Properties

In addition to its anticancer activities, this compound has demonstrated antioxidant properties. Studies have shown that it can scavenge free radicals and exhibit metal-chelating abilities, which are beneficial in reducing oxidative stress-related damage in cells .

Case Studies

Several case studies highlight the effectiveness of this compound in various experimental settings:

作用机制

异柯里丁盐酸盐发挥作用的机制涉及破坏细胞能量代谢和丝状肌动蛋白结构。 在癌细胞中,它通过增加活性氧物质的产生,降低线粒体膜电位和降低 ATP 含量来诱导凋亡 . 此外,它通过诱导程序性细胞死亡 4 (PDCD4) 相关的凋亡来靶向肝细胞癌中的耐药细胞亚群 .

相似化合物的比较

异柯里丁盐酸盐在阿朴啡生物碱中是独一无二的,因为它具有多种生物活性及其潜在的治疗应用。 类似的化合物包括:

格劳辛: 另一种阿朴啡生物碱,具有止咳和抗炎作用。

中华乌头碱: 以其抗疟疾活性而闻名。

士古林: 表现出显著的抗氧化和抗菌活性.

生物活性

(+)-Isocorydine hydrochloride is a notable alkaloid derived from various plant sources, particularly from the family of Aporphine alkaloids. This compound has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article synthesizes current research findings related to its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Anticancer Activity

Research has shown that isocorydine derivatives exhibit significant anticancer properties. A study highlighted the effects of structural modifications at the C-8 position of isocorydine, which can enhance its biological activity. For instance, compounds such as 8-amino-isocorydine and 6a,7-dihydrogen-isocorydione demonstrated potent inhibitory effects on various cancer cell lines, including A549 (lung), SGC7901 (gastric), and HepG2 (liver) cells in vitro. The IC50 values for these compounds were significantly lower than those of isocorydine itself, indicating improved efficacy .

Table 1: Anticancer Activity of Isocorydine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Isocorydine | A549 | 186.97 |

| 8-Amino-Isocorydine | A549 | 56.18 |

| 6a,7-Dihydrogen-Isocorydione | A549 | 7.53 |

| Isocorydione | SGC7901 | 197.73 |

| 8-Amino-Isocorydine | SGC7901 | 14.80 |

| 6a,7-Dihydrogen-Isocorydione | SGC7901 | 20.42 |

The studies also indicated that isocorydine could reduce the percentage of cancer stem cells expressing CD133 and EpCAM, which are associated with tumorigenicity and chemoresistance . In vivo studies further confirmed that isocorydine could inhibit tumor growth in murine models, although it required relatively high doses for significant effects.

Anti-Inflammatory Effects

Isocorydine has been recognized for its anti-inflammatory properties as well. A study investigating compounds from Guizhou ethnic medicine found that isocorydine effectively inhibited lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines such as TNF-α and IL-6 in mouse peritoneal macrophages . The treatment led to a decrease in these cytokines in blood and tissues, suggesting a protective role against inflammatory damage.

Table 2: Anti-Inflammatory Effects of Isocorydine

| Treatment Dose (mg/kg) | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 1.67 | 30 | 25 |

| 5 | 50 | 45 |

| 15 | 70 | 65 |

These findings indicate that isocorydine can mitigate inflammation through its action on macrophages and cytokine production, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Neuroprotective Effects

In addition to its anticancer and anti-inflammatory properties, this compound has shown promise in neuroprotection. Studies suggest that it may exert protective effects against neurodegenerative processes by modulating oxidative stress and apoptosis pathways . The compound's antioxidant capabilities contribute to its neuroprotective potential.

Pharmacokinetics and Tissue Distribution

The pharmacokinetic profile of isocorydine has been explored to understand its absorption and distribution within biological systems. Research indicates that after oral administration, isocorydine exhibits a bioavailability of approximately 76.5%, with significant distribution to the lungs, kidneys, and liver . However, it shows limited penetration across the blood-brain barrier, which may restrict its effectiveness in treating central nervous system disorders.

Table 3: Pharmacokinetic Parameters of Isocorydine

| Parameter | Value |

|---|---|

| Bioavailability | 76.5% |

| Half-life (IV) | 2.2 hours |

| Half-life (oral) | 2.0 hours |

属性

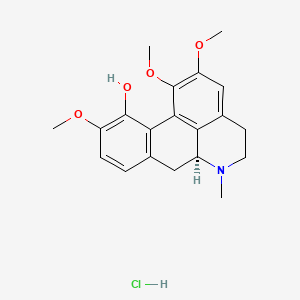

IUPAC Name |

(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.ClH/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18;/h5-6,10,13,22H,7-9H2,1-4H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSKLEMBDRWSNZ-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929035 | |

| Record name | (+)-Isocorydine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13552-72-2 | |

| Record name | Isocorydine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13552-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Isocorydine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13552-72-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the mechanism of action of (+)-Isocorydine hydrochloride on cardiac function?

A1: this compound exhibits anti-arrhythmic effects through multiple mechanisms. Studies show that it can counteract arrhythmias induced by various agents like barium chloride, aconitine, and calcium chloride in rats []. It also effectively abolished chloroform and adrenaline-induced arrhythmias in rabbits []. These effects are likely mediated through a combination of actions, including:

- Prolongation of the myocardial functional refractory period: This effect was observed in both rats and rabbits [], suggesting a delay in the heart's ability to conduct electrical impulses and thus, preventing rapid, irregular heartbeats.

- Reduction in myocardial excitability and automaticity: this compound was found to decrease the contractility, excitability, and automaticity induced by adrenaline in guinea pig papillary muscle []. This suggests a dampening effect on the heart's response to stimulation, potentially contributing to its anti-arrhythmic properties.

- Calcium channel blocking activity: Although considered weaker compared to its other effects, this compound showed some calcium antagonistic effects in guinea pig papillary muscle, indicated by prolonged functional refractory periods []. This suggests a potential role in regulating calcium influx into cardiac cells, further contributing to its anti-arrhythmic action.

Q2: How does this compound interact with the mouse vas deferens?

A2: this compound exerts a biphasic effect on the mouse vas deferens, with both stimulatory and inhibitory actions depending on the concentration []:

- Enhancement of twitch response: At lower concentrations (53-212 μM), this compound enhances the twitch response to electrical field stimulation in the mouse vas deferens, suggesting an increase in muscle contractility []. This effect appears to be independent of alpha-2 adrenergic receptor antagonism, as it was not affected by yohimbine [].

- Inhibition of twitch response: At higher concentrations (424 μM), this compound inhibits the twitch response [], indicating a suppression of muscle contraction at these levels.

- Inhibition of norepinephrine and KCl-induced contractions: this compound inhibits both phasic and tonic contractions induced by norepinephrine and potassium chloride in the vas deferens [], highlighting a potential role in modulating smooth muscle contraction in response to various stimuli.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。